molecular formula C41H47N7O10S3 B12282335 2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate

Cat. No.: B12282335
M. Wt: 894.1 g/mol
InChI Key: CWXYQDVOGSOOPQ-UHFFFAOYSA-N
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Description

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as sulfonates, indolium, and tetrazine

Preparation Methods

The synthesis of 2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate involves several steps. The synthetic route typically starts with the preparation of the indolium core, followed by the introduction of the sulfonate groups and the tetrazine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonate groups can be oxidized under specific conditions, leading to the formation of sulfonic acids.

    Reduction: The indolium core can be reduced to form different indole derivatives.

    Substitution: The tetrazine moiety can participate in substitution reactions, where one of its substituents is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a probe in various chemical reactions.

    Biology: The compound can be used in bioimaging and as a fluorescent marker due to its unique optical properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indolium core can interact with various biological molecules, while the sulfonate groups enhance its solubility and stability. The tetrazine moiety can participate in bioorthogonal reactions, making it useful in labeling and tracking biological processes. The pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate stands out due to its unique combination of functional groups. Similar compounds include:

    Sulfo-Cy3-Methyltetrazine: Another compound with a sulfonate and tetrazine moiety, but with different structural features.

    Cy3 Methyltetrazine: Lacks the sulfonate groups, making it less soluble in water.

    Sulfo-Cy3: Contains the sulfonate groups but lacks the tetrazine moiety, limiting its applications in bioorthogonal chemistry.

This compound’s unique structure allows it to be used in a wider range of applications compared to its similar counterparts.

Properties

Molecular Formula

C41H47N7O10S3

Molecular Weight

894.1 g/mol

IUPAC Name

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58)

InChI Key

CWXYQDVOGSOOPQ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C

Origin of Product

United States

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